5-Bromo-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
5-Bromo-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination of 4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2,3-dihydro-1H-indole-2,3-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Fluoro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione: Contains a fluorine atom, which can influence its chemical properties and interactions
Uniqueness
Bromine can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C10H8BrNO2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-4,6-dimethyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H8BrNO2/c1-4-3-6-7(5(2)8(4)11)9(13)10(14)12-6/h3H,1-2H3,(H,12,13,14) |
InChI Key |
WDFFALGOEYCHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)C)C(=O)C(=O)N2 |
Origin of Product |
United States |
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